(2,5-Difluorophenyl)urea
Description
Contextualizing Aryl Ureas within Organic Chemistry and Medicinal Chemistry
Aryl ureas are a class of organic compounds characterized by a urea (B33335) group attached to at least one aromatic ring (an aryl group). The urea functional group is a key structural motif in a vast number of biologically active compounds and approved therapeutic agents. nih.gov Its ability to form stable hydrogen bonds with proteins and other biological targets makes it a "privileged scaffold" in drug design. nih.govresearchgate.net
In medicinal chemistry, aryl urea derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. hilarispublisher.comhilarispublisher.com The versatility of the aryl urea structure allows chemists to modify its components to fine-tune the compound's properties, enhancing potency and selectivity for specific biological targets. nih.gov This adaptability has made aryl ureas a subject of intense research and a cornerstone in the development of new therapeutic agents. researchgate.nethilarispublisher.com
Significance of Fluorinated Phenylurea Scaffolds in Chemical Design
The introduction of fluorine atoms onto a phenylurea scaffold, as seen in (2,5-Difluorophenyl)urea, dramatically influences the molecule's properties. Fluorine is the most electronegative element, and its presence can alter a molecule's acidity, basicity, metabolic stability, and lipophilicity (its ability to dissolve in fats and oils). mdpi.comcore.ac.uk
In drug design, strategic fluorination can lead to:
Enhanced Binding Affinity: The strong polarity of the carbon-fluorine bond can lead to more effective interactions with biological targets, increasing a drug's potency. researchgate.net
Improved Metabolic Stability: Fluorine atoms can block sites on a molecule that are susceptible to metabolic breakdown by enzymes in the body, thereby extending the drug's half-life. mdpi.com
Increased Bioavailability: By modifying lipophilicity, fluorine can improve a compound's ability to be absorbed and distributed throughout the body. nih.gov
These benefits are so significant that fluorine is now found in a large percentage of newly approved drugs. nih.govomicsonline.org The 2,5-difluoro substitution pattern on the phenyl ring of this compound provides a specific electronic and steric profile that researchers can exploit to create novel compounds with tailored characteristics.
Current Research Landscape and Future Directions for this compound Studies
Current research on this compound and its derivatives focuses primarily on its role as a synthetic intermediate for creating more complex molecules with potential biological activity. For instance, it is a precursor in the synthesis of various diaryl ureas, a class of compounds known for their antiproliferative effects against cancer cell lines. nih.gov
Derivatives of this compound are being investigated for a range of applications. For example, related structures have been explored for their potential as enzyme inhibitors and anticancer agents. ontosight.ai The synthesis of novel compounds incorporating the this compound moiety is an active area of research, with studies detailing synthetic methods and characterization of the resulting products. nih.gov
Future research is likely to continue exploring the use of this compound as a versatile building block. The development of more efficient and environmentally friendly synthetic routes to unsymmetrical ureas is a key area of interest. mdpi.com Furthermore, as our understanding of disease pathways deepens, the specific properties of the (2,5-difluorophenyl) group will be leveraged to design highly targeted therapeutic agents. The compound's utility as an intermediate in the creation of pharmaceuticals and agrochemicals is expected to grow. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQZCTWUDKJFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization in Research
Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
Elucidation of Solid-State Molecular Conformations
A detailed elucidation of the solid-state molecular conformation of (2,5-Difluorophenyl)urea cannot be completed without specific experimental crystallographic data.
Analysis of Urea (B33335) Linkage Planarity and Intramolecular Hydrogen Bonding
A specific analysis of the urea linkage planarity and intramolecular hydrogen bonding for this compound is not possible without experimental data.
The urea fragment (–NH–CO–NH–) in phenylurea derivatives typically exhibits a high degree of planarity due to resonance. However, slight deviations can occur. Intramolecular hydrogen bonds can play a significant role in stabilizing the molecular conformation. For instance, an N—H···O hydrogen bond can form a pseudo-ring, influencing the orientation of the phenyl group relative to the urea moiety. The presence and strength of such bonds would need to be confirmed by structural analysis, which is currently unavailable for this specific compound.
Characterization of Intermolecular Interactions in Crystalline Lattices
A definitive characterization of the intermolecular interactions in the crystalline lattice of this compound requires specific crystallographic data.
In the solid state, phenylurea compounds are known to form extensive networks of intermolecular hydrogen bonds. Typically, N—H groups act as hydrogen bond donors, and the carbonyl oxygen acts as an acceptor. These interactions often lead to the formation of common supramolecular synthons, such as chains or dimers. For example, in the crystal structure of a related difluorophenyl urea derivative, molecules are linked by N—H···O hydrogen bonds, forming a supramolecular chain. Additionally, weaker interactions, such as C—H···F, C—H···π, and π–π stacking interactions, could further stabilize the crystal packing. The specific arrangement and geometry of these interactions in the crystal lattice of this compound are yet to be determined.
Computational and Theoretical Chemistry Investigations of 2,5 Difluorophenyl Urea
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the molecular properties of organic compounds.
Optimization of Molecular Geometries and Conformational Analysis
A crucial first step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For a molecule like (2,5-Difluorophenyl)urea, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.
Conformational analysis would explore different spatial arrangements of the molecule (conformers) that arise from rotation around single bonds, such as the C-N bonds. The relative energies of these conformers would be calculated to identify the most stable, or ground-state, conformation. This analysis is vital for understanding how the molecule's shape influences its interactions and properties. For substituted phenylureas, the orientation of the phenyl ring relative to the urea (B33335) moiety is a key conformational feature.
Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Frontier Molecular Orbitals)
This analysis focuses on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the analysis would reveal how the electron-withdrawing fluorine atoms influence the energies and spatial distribution of these frontier orbitals.
Charge Distribution and Electrostatic Potential Mapping (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules or ions.
The MEP map is color-coded to show regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen and fluorine atoms as regions of negative potential and the amine hydrogens as regions of positive potential.
Thermochemical Analysis and Stability Studies
Computational methods can also be used to predict the thermodynamic properties of a molecule, such as its stability and enthalpy of formation.
Estimation of Formation Enthalpies via Isodesmic Reactions
The standard enthalpy of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. Computationally, this can be estimated using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are the same as on the product side. This method allows for the cancellation of systematic errors in the calculations, leading to more accurate predictions of the enthalpy of formation for the target molecule, in this case, this compound.
Noncovalent Interactions and Supramolecular Assembly Studies
The supramolecular assembly and crystal packing of this compound are governed by a network of noncovalent interactions. Computational chemistry provides essential tools to dissect and quantify these forces, offering insights into the solid-state architecture of the molecule.
The urea functional group is a powerful motif in crystal engineering due to its capacity to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl C=O group). In diaryl urea derivatives, the most prominent interaction is the formation of N-H···O=C hydrogen bonds, which typically assemble the molecules into one-dimensional chains or tapes. The strength and geometry of these bonds are fundamental to the stability of the resulting crystal lattice.
Table 1: Representative Interaction Energies of Urea-Related Hydrogen Bonds Note: These values are from computational studies on model systems to illustrate the typical strength of hydrogen bonds involving the urea moiety and are not specific to this compound.
| Interacting Molecules | Type of Interaction | Calculated Interaction Energy (kcal/mol) |
| Urea Dimer | N-H···O=C | -10 to -15 |
| Urea-Formaldehyde | N-H···O=C | -8 to -12 |
| Substituted Phenylurea Dimer | N-H···O=C | Varies with substituent (-9 to -16) |
This table is generated based on findings from computational studies on urea and its derivatives. nih.govresearchgate.net
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close intermolecular contact. Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of all intermolecular interactions by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). scirp.org
Interactions involving the fluorine atoms, such as H···F/F···H contacts, are also significant and appear as distinct features on the 2D fingerprint plot. nih.gov These interactions, along with C···H/H···C contacts representing C-H···π interactions, play a crucial role in linking the primary hydrogen-bonded chains. The percentage contributions of these and other minor contacts (e.g., C···C, O···H) provide a comprehensive picture of the forces driving the supramolecular assembly. nih.govnih.gov
Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Fluorinated Aromatic Compound Note: This data is derived from a study on a fluorinated chalcone, 1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, to illustrate the typical distribution of intermolecular contacts for a molecule containing fluorophenyl groups. nih.gov
| Contact Type | Contribution to Hirshfeld Surface (%) | Description |
| H···H | ~22% | Van der Waals interactions between hydrogen atoms. |
| C···H / H···C | ~31% | Represents C-H···π interactions and other contacts between carbon and hydrogen. |
| F···H / H···F | ~10% | Weak hydrogen bonds involving fluorine and hydrogen atoms. |
| O···H / H···O | ~10% | Contacts involving oxygen, often indicative of hydrogen bonds. |
| Br···H / H···Br | ~14% | Interactions involving the bromine substituent in the example molecule. |
| Other (C···C, etc.) | < 13% | Minor contributions from other atomic contacts. |
This table is constructed based on data presented for a similar fluorinated compound to demonstrate the utility of Hirshfeld analysis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. nih.gov For classes of compounds like diaryl ureas, which are known to be inhibitors of various protein kinases, QSAR models are developed to predict the inhibitory activity based on calculated molecular properties known as descriptors. nih.govresearchgate.net
A QSAR model is typically expressed as a mathematical equation that links a biological response (e.g., pIC₅₀) to a set of molecular descriptors. These descriptors can be categorized based on the information they encode: constitutional, topological, geometrical, and physicochemical. nih.gov For diaryl urea derivatives, studies have shown that descriptors related to molecular size, shape, aromaticity, and polarizability are often critical in determining their activity as kinase inhibitors. nih.govnih.gov
The development of a robust QSAR model involves calculating a wide range of descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR), to select the most relevant descriptors and build a predictive model. nih.gov The resulting model can highlight which structural features are beneficial or detrimental to the desired biological activity. For example, a positive coefficient for a descriptor like molecular weight might suggest that larger molecules have higher activity, whereas a negative coefficient for a hydrophobicity descriptor (e.g., LogP) would indicate that less hydrophobic compounds are preferred. nih.gov Such models are invaluable for guiding the design and optimization of new, more potent analogues.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Diaryl Urea Derivatives and Their General Influence on Kinase Inhibitory Activity
| Descriptor Class | Example Descriptor | Typical Influence on Activity | Rationale/Interpretation |
| Constitutional | Molecular Weight (MW) | Varies | Relates to the overall size and bulk of the molecule. nih.gov |
| Topological | Path/Walk 3 (PW3) | Positive | Describes molecular branching; higher values can indicate increased activity. nih.gov |
| Geometrical | 3D-MoRSE Descriptors | Varies | Encodes 3D structure information from electron diffraction. |
| Physicochemical | LogP | Negative | A measure of hydrophobicity; often, lower hydrophobicity is favored for kinase inhibitors. nih.gov |
| Electronic | Polarizability (α) | Varies | Relates to the molecule's ability to form instantaneous dipoles, affecting noncovalent interactions. nih.gov |
| Quantum-Chemical | HOMO/LUMO Energies | Varies | Relates to the molecule's electronic reactivity and ability to participate in charge-transfer interactions. |
This table synthesizes common findings from QSAR studies on diaryl urea derivatives. nih.govnih.gov
Reaction Mechanisms and Chemical Reactivity of 2,5 Difluorophenyl Urea
Mechanistic Pathways of Urea (B33335) Bond Formation and Cleavage
The synthesis and cleavage of the urea bond in molecules like (2,5-Difluorophenyl)urea are fundamental processes in organic chemistry. These transformations often proceed through reactive intermediates and are central to the construction of a wide array of functionalized molecules.
The formation of substituted ureas, including this compound, frequently involves the use of isocyanate intermediates. This method is a straightforward and common pathway for creating the urea linkage. commonorganicchemistry.com The general mechanism involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an isocyanate. organic-chemistry.org
Two primary synthetic routes utilizing this intermediate can lead to this compound:
Route A: The reaction of 2,5-difluoroaniline (B146615) with an isocyanate source like isocyanic acid or a protected equivalent.
Route B: The reaction of 2,5-difluorophenyl isocyanate with ammonia (B1221849) or an amine. asianpubs.org
The reaction between an amine and an isocyanate is typically efficient and proceeds without the need for a base, often carried out in solvents like THF or DCM at room temperature. commonorganicchemistry.com The isocyanate itself can be generated from the corresponding amine (e.g., 2,5-difluoroaniline) using phosgene (B1210022) or a safer phosgene equivalent like triphosgene (B27547). asianpubs.org Alternative, milder methods for isocyanate synthesis include the reaction of arylamines with CO2 in the presence of a dehydrating agent. organic-chemistry.org Other methods, such as the Curtius or Hofmann rearrangement, can also produce isocyanate intermediates in situ. organic-chemistry.org
| Reactant 1 | Reactant 2 | Product | Key Feature |
| 2,5-Difluoroaniline | Isocyanic Acid | This compound | Nucleophilic attack by the amine. |
| 2,5-Difluorophenyl isocyanate | Ammonia | This compound | Nucleophilic attack on the isocyanate. asianpubs.org |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org The Biginelli reaction is a classic example, producing 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester, and urea. wikipedia.org This reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.orgorganic-chemistry.org
In an analogous reaction involving this compound, the substituted urea would take the place of simple urea. The proposed mechanism generally begins with the acid-catalyzed condensation of the urea with an aldehyde to form an N-acylimine intermediate. beilstein-journals.orgorganic-chemistry.org This is followed by the nucleophilic addition of the enol form of the β-ketoester to the imine. The final step is a ring-closing condensation, where the remaining amine group of the urea attacks the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone product. wikipedia.orgorganic-chemistry.org
Recent studies have explored variations of this reaction, including five-component cascades that proceed through a Biginelli intermediate, which then undergoes a subsequent reaction like a hetero-Diels-Alder cycloaddition. frontiersin.orgnih.gov The use of this compound in such reactions would lead to dihydropyrimidinone derivatives with a 2,5-difluorophenyl substituent on one of the ring nitrogen atoms, potentially influencing the product's biological and chemical properties.
Reactivity Profile of the this compound Moiety
The reactivity of this compound is dictated by the distribution of electron density across the molecule, which is significantly influenced by the urea functional group and the fluorine substituents on the aromatic ring.
Understanding the electronic landscape of a molecule is key to predicting its reactivity. Nucleophiles are electron-rich species that donate an electron pair, while electrophiles are electron-poor species that accept an electron pair. masterorganicchemistry.comyoutube.com
Nucleophilic Centers:
Nitrogen Atoms: The two nitrogen atoms of the urea group possess lone pairs of electrons, making them the primary nucleophilic centers. youtube.com They can participate in reactions such as alkylation, acylation, or the ring-closing step of the Biginelli reaction. wikipedia.org
Oxygen Atom: The carbonyl oxygen also has lone pairs and can act as a nucleophile or a hydrogen bond acceptor.
Electrophilic Centers:
Carbonyl Carbon: The carbon atom of the carbonyl group (C=O) is highly electrophilic. This is due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom withdraws electron density, giving the carbon a partial positive charge. youtube.comyoutube.com This center is susceptible to attack by nucleophiles.
Aromatic Ring Carbons: The carbons of the phenyl ring, particularly those bonded to the electron-withdrawing fluorine atoms, can exhibit electrophilic character and may be susceptible to nucleophilic aromatic substitution under certain conditions.
| Center | Type | Reason | Potential Reactions |
| Urea Nitrogens | Nucleophilic | Lone pair of electrons. youtube.com | Alkylation, Acylation, Cyclization. |
| Carbonyl Carbon | Electrophilic | Polarization of C=O bond. youtube.com | Nucleophilic addition. |
| Aromatic Ring | Electrophilic (modified) | Deactivated by fluorine atoms. | Nucleophilic aromatic substitution. |
The presence of two fluorine atoms on the phenyl ring has a profound effect on the molecule's reactivity. Fluorine is the most electronegative element, leading to strong electronic effects. researchgate.net
Inductive Effect (-I): Fluorine atoms strongly withdraw electron density from the aromatic ring through the sigma bond framework. This inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). The withdrawal of electrons also increases the acidity of the N-H protons of the urea moiety.
Mesomeric Effect (+M): Fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. However, for fluorine, the inductive effect is generally considered to dominate over the mesomeric effect in influencing reactivity towards electrophiles.
Directing Effects: In electrophilic aromatic substitution reactions, the fluorine atoms are ortho-, para-directing. However, due to the strong deactivating nature of the two fluorine atoms and the urea substituent, such reactions would likely require harsh conditions. Conversely, the strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like one of the fluorine atoms) on the ring.
Computational studies on similar fluorinated heterocycles have shown that fluorine substitution can significantly enhance reaction rates with nucleophiles. researchgate.net This suggests that the difluorophenyl group in this compound is activated towards nucleophilic attack compared to a non-fluorinated phenyl ring.
Stereochemical Outcomes and Diastereoselective Transformations
Stereochemistry is a critical consideration in organic synthesis, particularly in the construction of complex molecules with defined three-dimensional structures. While the this compound molecule itself is achiral, it can be involved in reactions that generate new stereocenters.
For instance, in a Biginelli-type reaction, if a chiral aldehyde or β-dicarbonyl compound is used, the resulting dihydropyrimidinone product can be formed as a mixture of diastereomers. The facial selectivity of the nucleophilic attack on the intermediate N-acylimine would determine the stereochemical outcome. The development of enantioselective versions of the Biginelli reaction has been achieved using chiral catalysts, such as chiral phosphoric acids, which can control the stereochemistry of the newly formed chiral centers. beilstein-journals.org
While the principles of stereoselective synthesis can be applied, specific studies detailing diastereoselective transformations involving this compound are not extensively documented in the available literature. The steric and electronic properties of the 2,5-difluorophenyl group would undoubtedly play a role in influencing the transition states of such reactions, thereby affecting the diastereomeric ratio of the products. Further research would be needed to systematically investigate and optimize stereochemical outcomes in reactions utilizing this specific compound.
2,5 Difluorophenyl Urea As a Versatile Chemical Intermediate and Building Block
Role in the Synthesis of Complex Molecular Structures
The (2,5-Difluorophenyl)urea moiety is a valuable building block for constructing intricate molecular architectures. The urea (B33335) functional group is a well-established pharmacophore capable of forming multiple stable hydrogen bonds with biological targets like proteins and receptors. nih.gov This makes it a central component in the design of bioactive compounds. The synthesis of complex molecules often involves the coupling of this compound with other chemical entities through various reactions.
One common synthetic strategy involves the reaction of 2,5-difluoroaniline (B146615) with an appropriate isocyanate, or vice-versa, to form the unsymmetrical urea linkage. This method allows for the modular assembly of complex structures. For instance, derivatives of this compound can be incorporated into larger molecules to act as specific recognition elements or to enforce a particular conformation. Research into carbene-catalyzed reactions has shown that disubstituted benzene (B151609) rings, such as the 2,5-difluoro pattern, can smoothly undergo acylation and migration reactions, providing a pathway to construct highly substituted aromatic compounds. acs.orgacs.org This demonstrates the chemical tractability of the (2,5-difluorophenyl) group in advanced synthetic transformations aimed at creating novel and complex molecules.
Table 1: Examples of Synthetic Pathways Utilizing Urea-Based Intermediates
| Precursor A | Precursor B | Resulting Structure Type | Synthetic Utility |
|---|---|---|---|
| 2,5-Difluoroaniline | Aryl/Alkyl Isocyanate | N-(2,5-Difluorophenyl)-N'-substituted urea | Introduction of a key hydrogen-bonding pharmacophore. |
| (2,5-Difluorophenyl)isocyanate | Primary/Secondary Amine | N-(2,5-Difluorophenyl)-N'-substituted urea | Versatile coupling for building diverse molecular scaffolds. |
Applications in Combinatorial Chemistry and Library Generation
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. wikipedia.org These libraries are then screened for biological activity to identify new drug leads. nih.govimperial.ac.uk this compound is an excellent scaffold for combinatorial library generation due to its chemical stability and the presence of reactive sites (the N-H protons) that can be further functionalized.
In a typical combinatorial synthesis, this compound or its precursors can be used as a core building block. For example, 2,5-difluorophenyl isocyanate can be reacted with a diverse set of amines in a parallel fashion to generate a library of N,N'-disubstituted ureas. This approach allows for the systematic exploration of the chemical space around the this compound core, enabling researchers to investigate structure-activity relationships (SAR). The synthesis of related difluorophenyl urea derivatives has been explicitly described in the context of creating a compound library, highlighting the utility of this chemical class in high-throughput discovery efforts. nih.gov
Table 2: Illustrative Combinatorial Library from (2,5-Difluorophenyl) Isocyanate
| Core Moiety | Variable Building Block (R-NH2) | Library Member General Structure | Purpose of Variation |
|---|---|---|---|
| (2,5-Difluorophenyl) Isocyanate | Aliphatic Amines | (2,5-Difluorophenyl)-NH-CO-NH-Alkyl | Explore effects of chain length and branching on lipophilicity. |
| (2,5-Difluorophenyl) Isocyanate | Aromatic Amines | (2,5-Difluorophenyl)-NH-CO-NH-Aryl | Modulate electronic properties and pi-stacking interactions. |
Facilitating Late-Stage Functionalization in Drug Discovery and Development
Late-stage functionalization (LSF) refers to the introduction of chemical groups into a complex molecule, such as a drug candidate, near the end of its synthesis. nih.gov This strategy is highly efficient as it allows for the rapid generation of analogs without the need to redesign the entire synthetic route from the beginning. technologynetworks.comnih.gov The this compound motif can be a key player in LSF strategies in two main ways.
First, the urea linkage itself can be installed in a late-stage step. Modern synthetic methods, such as those using hypervalent iodine reagents, allow for the coupling of complex amides and amines under mild conditions to form unsymmetrical ureas. researchgate.netnih.gov This enables the introduction of the this compound unit into an advanced intermediate to quickly assess its impact on biological activity or pharmaceutical properties.
Second, a molecule already containing the this compound core can be a substrate for LSF. The C-H bonds on the difluorophenyl ring are potential sites for modification. Advances in C-H activation chemistry allow for the selective replacement of hydrogen with other functional groups, providing a powerful tool for optimizing lead compounds. researchgate.net The unique electronic nature of the fluorinated ring can direct these reactions to specific positions, offering a predictable way to fine-tune the molecule's properties. nih.gov
Modulation of Molecular Properties for Specific Chemical Applications (e.g., solubility, supramolecular behavior)
The chemical structure of this compound allows it to finely modulate the physicochemical properties of larger molecules into which it is incorporated. The two fluorine atoms and the urea group play distinct but complementary roles in this modulation.
Supramolecular Behavior: The urea group is a cornerstone of supramolecular chemistry due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov This allows it to form strong and highly directional non-covalent interactions. Molecules containing the urea moiety can self-assemble into well-defined, ordered structures such as chains, tapes, or more complex networks. In the crystal structure of a related compound, N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea, intermolecular N-H···O hydrogen bonds link the molecules together, forming a supramolecular chain. nih.gov The this compound unit can be used to program the self-assembly of molecules, leading to the formation of materials with specific properties, such as self-healing gels, liquid crystals, and supramolecular polymers. mdpi.com
Table 3: Influence of Fluorination on Molecular Properties of Phenylureas
| Compound | Key Structural Feature | Hydrogen Bonding | Expected Impact on Properties |
|---|---|---|---|
| Phenylurea | Unsubstituted phenyl ring | Strong N-H···O hydrogen bonding from urea core. | Baseline for comparison. |
| (2-Fluorophenyl)urea | Single fluorine atom | Strong N-H···O bonding; C-F bond can act as a weak H-bond acceptor. | Increased polarity, potential for altered solubility and packing. solubilityofthings.com |
Exploration of Derivatives and Analogs of 2,5 Difluorophenyl Urea in Advanced Chemical Research
Systematic Studies on Structural Diversity and Substituent Effects
Systematic studies on derivatives of phenylurea, including those with difluoro substitutions, are crucial for understanding how structural modifications influence molecular properties and biological activity. A key approach in these studies is the application of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR studies analyze the relationship between the chemical structures of compounds and their biological activities, enabling the prediction of potency for new or even unsynthesized compounds. nih.govmdpi.com For diaryl urea (B33335) derivatives, QSAR models have been developed to explore the impact of various descriptors such as size, degree of branching, aromaticity, and polarizability on their inhibitory activity against certain biological targets. nih.govnih.gov These computational methods, including both linear (multiple linear regressions) and nonlinear (partial least squares least squares support vector machine) approaches, are powerful tools for accelerating drug discovery by identifying key structural features that govern activity. nih.gov
The introduction of substituents, particularly electron-withdrawing or donating groups, can significantly alter the electronic and conformational properties of the urea scaffold. nih.gov For instance, the placement of fluorine atoms on the phenyl ring, as in (2,5-Difluorophenyl)urea, has a substantial effect on the molecule's properties. Studies on related difluorophenyl derivatives have shown that these substituents can influence crystal packing and magnetic properties. mdpi.com The nature and position of substituents on the aryl rings of diaryl ureas can disrupt planarity and modulate hydrogen bonding capabilities, which are critical for their self-assembly and interaction with biological targets. nih.gov For example, ortho-substitution on the N-aryl group can promote the formation of intermolecular hydrogen bonds due to better conformational preorganization. nih.gov The systematic variation of these substituents allows for a comprehensive exploration of the chemical space around the this compound core, providing valuable insights for the rational design of new functional molecules.
Synthesis and Characterization of Novel Difluorophenyl Urea Derivatives
The synthesis of novel difluorophenyl urea derivatives is a cornerstone of research in this area, enabling the creation of new chemical entities for further study. A common and versatile method for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate. nih.govresearchgate.net For instance, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea has been synthesized from 2-nitroaniline (B44862) and 3,5-difluoroaniline (B1215098) using triphosgene (B27547) in a two-step, one-pot reaction. researchgate.net More contemporary methods aim to avoid hazardous reagents like phosgene (B1210022) and its derivatives. nih.gov One such approach utilizes a hypervalent iodine reagent, PhI(OAc)2, to mediate the coupling of amides and amines under mild, metal-free conditions, demonstrating broad substrate scope. mdpi.com Another strategy involves the carbonylation of amines. researchgate.net
Once synthesized, rigorous characterization is essential to confirm the structure and purity of the new derivatives. A suite of spectroscopic and analytical techniques is typically employed. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule. researchgate.netmdpi.comnih.gov
Infrared (IR) Spectroscopy : FT-IR spectroscopy helps to identify characteristic functional groups, such as the strong carbonyl (C=O) stretch of the urea moiety. researchgate.netmdpi.comnih.gov
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the synthesized compounds. mdpi.comnih.gov
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and crystal packing arrangements. researchgate.net
Melting Point Determination : This provides a measure of the compound's purity. researchgate.netmdpi.com
Theoretical calculations, such as Density Functional Theory (DFT), are also used to complement experimental data, providing insights into the molecule's electronic structure, vibrational frequencies, and potential energy surface. researchgate.net
Below is a table summarizing the characterization data for a selection of synthesized urea derivatives, illustrating the types of data collected in such studies.
| Compound Name | Synthesis Method | Melting Point (°C) | Key Spectroscopic Data | Reference |
| 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea | Two-step reaction with triphosgene | Not specified | FT-IR, 1H NMR, 13C NMR, MS, X-ray | researchgate.net |
| 1-propyl-3-(p-tolyl)urea | PhI(OAc)2 mediated coupling | 97-99 | FT-IR, 1H NMR, 13C NMR, HRMS | mdpi.com |
| 1-isopropyl-3-(p-tolyl)urea | PhI(OAc)2 mediated coupling | 150-152 | FT-IR, 1H NMR, 13C NMR, HRMS | mdpi.com |
| 1-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | Reaction with isocyanate | 187-190 | 1H NMR, FT-IR | nih.gov |
Elucidating Structure-Property Relationships in Modified Scaffolds
Understanding the relationship between the molecular structure of this compound derivatives and their resulting properties is a primary goal of advanced chemical research. This involves systematically modifying the core structure and observing the impact on various physical, chemical, and biological characteristics. mdpi.com
The introduction of fluorine atoms into the phenyl ring, for example, has a profound impact on the electronic properties of the molecule. In a study of Blatter radicals containing difluorophenyl substituents, it was found that the presence of two fluorine atoms significantly affects the packing of the radicals in the solid state and their magnetic properties. mdpi.com These fluorinated derivatives exhibited strong antiferromagnetic interactions, a property that was much weaker in the non-fluorinated analog. mdpi.com This highlights how specific substituent choices can be used to tune intermolecular forces and bulk material properties.
Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful framework for elucidating these relationships in a predictive manner. nih.govnih.govbrieflands.com By correlating structural descriptors with observed activities, researchers can build models that identify which molecular features are most influential. For a series of diaryl urea derivatives acting as B-RAF inhibitors, QSAR analysis revealed that descriptors related to molecular size, branching, aromaticity, and polarizability were key factors affecting their inhibitory activity. nih.govnih.gov Such models can guide the design of new derivatives with enhanced potency by suggesting modifications that optimize these critical parameters. For instance, the models might indicate that increasing hydrophobicity in a specific region of the molecule could lead to better binding and, therefore, higher activity. nih.gov
The conformational preferences of urea derivatives also play a critical role in their properties. The urea functional group can form multiple stable hydrogen bonds, but its conformation can be influenced by substituents. nih.gov For example, N-alkylation can disrupt the planarity of the urea moiety, which in turn affects its ability to participate in the hydrogen-bonded supramolecular structures that are often crucial for their function. nih.gov The table below presents data from a study on B-RAF inhibitors, illustrating how structural modifications can be correlated with inhibitory activity, a key aspect of structure-property relationship studies.
| Compound Modification | Key Structural Descriptors | Observed Effect on Property |
| Naphthyl group replacement of phenyl ring | Increased size, aromaticity | Enhanced inhibitory activity |
| Halogen substitution on phenyl ring | Increased hydrophobicity | Enhanced inhibitory activity |
| Thiomethyl substitution on phenyl ring | Increased hydrophobicity | Enhanced inhibitory activity |
Integration of this compound Moieties into Hybrid Molecular Architectures
The this compound moiety can be incorporated as a building block into larger, more complex molecules to create hybrid molecular architectures with novel functions. This strategy, often employed in drug discovery and materials science, combines the desirable properties of the urea fragment with those of other chemical scaffolds. nih.gov
One area where this approach has been successful is in the development of new therapeutic agents. For example, hybrid molecules combining urea and pyridine (B92270) moieties have been designed and synthesized as potential anticancer agents. nih.gov In this context, the urea group can act as a key hydrogen-bonding motif, anchoring the molecule to its biological target, while the pyridine portion can be modified to fine-tune other properties like solubility or to introduce additional binding interactions. The synthesis of these hybrids often involves multi-step reaction sequences, culminating in the formation of the urea linkage by reacting an amine-containing scaffold with an appropriate isocyanate. nih.govnih.gov
Beyond discrete molecules, urea derivatives are also integral to the field of supramolecular chemistry. nih.gov The directional hydrogen-bonding capabilities of the urea group make it an excellent synthon for constructing self-assembling systems. nih.gov By attaching this compound units to a polymer backbone or other molecular frameworks, it is possible to create materials that form well-defined nanostructures, such as supramolecular polymers or gels, through non-covalent interactions. nih.gov For instance, condensation of 2,5-diformylfuran with urea leads to the formation of a crystalline polymer resin, demonstrating how simple building blocks can be used to create new materials. cnrs.fr The integration of the difluorophenylurea moiety into such systems could be used to modulate the strength of the hydrogen bonds and to introduce fluorinated segments, potentially leading to materials with unique properties, such as altered solubility or thermal stability.
The design of these hybrid architectures is often guided by a rational approach, where different molecular fragments are chosen to fulfill specific roles. The table below provides examples of how urea moieties have been incorporated into different types of molecular architectures.
| Hybrid Architecture Type | Other Integrated Moieties | Resulting Function/Application | Reference |
| Anticancer Agent | Pyridine | Potent submicromolar anticancer activity | nih.gov |
| Quinoxalindione Derivative | Quinoxalindione | Potential therapeutic agents | nih.gov |
| Supramolecular Polymer | Polyurethane backbone | Smart materials, adhesives | researchgate.net |
| Crystalline Polymer Resin | 2,5-diformylfuran | Renewable resource-based material | cnrs.fr |
Q & A
Q. What are the common synthetic routes for preparing (2,5-difluorophenyl)urea derivatives, and how can reaction yields be optimized?
this compound derivatives are typically synthesized via the reaction of isocyanates with 2,5-difluoroaniline. For example, 1-(Adamantan-1-ylmethyl)-3-(2,5-difluorophenyl)urea (5f) was prepared with 82% yield using adamantylmethyl isocyanate and 2,5-difluoroaniline in anhydrous dichloromethane under nitrogen . Yield optimization involves controlling stoichiometry (1:1 molar ratio of isocyanate to aniline), reaction temperature (0–25°C), and purification via recrystallization. Monitoring by TLC and using high-purity starting materials are critical to minimize side products.
Q. How can the structural integrity of this compound be confirmed experimentally?
Structural characterization relies on spectroscopic and analytical techniques:
- ¹H/¹⁹F NMR : Distinct signals for urea NH protons (~6.5–8.0 ppm) and fluorine atoms (specific coupling patterns) confirm substitution patterns .
- FT-IR : Urea carbonyl stretching vibrations (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) validate the core structure.
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) corroborate molecular weight .
- Melting point analysis : Sharp melting points (e.g., 92–93°C for compound 5f) indicate purity .
Q. Why is the 2,5-difluoro substitution pattern significant in urea derivatives?
The 2,5-difluoro configuration introduces steric and electronic effects:
- Electronic effects : Fluorine’s electronegativity alters electron density on the phenyl ring, enhancing hydrogen-bonding capacity of the urea group for target binding .
- Steric effects : The para-fluoro groups minimize steric hindrance compared to ortho-substituted analogs, improving solubility and crystallinity .
This substitution is common in agrochemicals (e.g., teflubenzuron analogs) due to enhanced bioactivity .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported melting points or spectral assignments for this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation. For example, SHELXL refinement can confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds or Br⋯Br contacts in halogenated analogs) . Discrepancies in melting points may arise from polymorphism; SC-XRD can identify distinct crystal packing modes. Tools like ORTEP-3 aid in visualizing thermal ellipsoids and validating molecular geometry .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound analogs in biological systems?
- In silico docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., insect chitin synthase for pesticidal activity) .
- Comparative synthesis : Synthesize analogs with varying substituents (e.g., 2,6-difluoro vs. 2,5-difluoro) and compare bioactivity data .
- Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy, linking electronic effects to potency .
Q. How does the stability of this compound derivatives under varying pH and temperature conditions impact experimental design?
- pH stability : Urea bonds are prone to hydrolysis in acidic/basic conditions. Stability assays (HPLC monitoring) at pH 2–12 can identify degradation products .
- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (e.g., >150°C for solid-state stability) .
Storage recommendations: Anhydrous conditions at −20°C to prevent urea bond cleavage .
Q. What advanced techniques address low yields or side reactions during the synthesis of halogenated urea derivatives?
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30-minute reactions vs. 24-hour conventional heating) .
- Flow chemistry : Enhances reproducibility for scale-up by controlling residence time and temperature .
- Catalytic optimization : Lewis acids (e.g., ZnCl₂) can accelerate isocyanate-amine coupling while suppressing dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
